N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide
Description
N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-19-11-12-23-20(25-19)15-24-21(26)18(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXSLFBDCYKGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)NCC3=NC=CC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide typically involves multiple steps, starting from acyclic starting materials. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the aminopyrimidine moiety: This step involves the use of suitable amines to form guanidines, which are then converted to the desired aminopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput synthesis techniques and parallel synthesis to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to a reduction in the production of inflammatory mediators, making it useful as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: Exhibits potent anti-inflammatory effects.
Uniqueness
N-[(4-aminopyrimidin-2-yl)methyl]-2-benzyl-3-phenylpropanamide stands out due to its unique combination of a pyrimidine ring with benzyl and phenyl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
